1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea
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Overview
Description
- It contains a pyrimidine core (4,6-dimethylpyrimidine) linked to an indole moiety (5-methoxy-1H-indol-3-yl) via an aminoethyl bridge.
- The urea group (3-phenylurea) completes the structure, resulting in a compound that combines diverse functional groups.
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea: is a complex organic compound with a fascinating structure.
Preparation Methods
- A solvent-free synthesis of this compound was achieved by grinding 2-hydrazino-4,6-dimethylpyrimidine (1) with β-ketonitriles (2) in the presence of p-Toluenesulfonic acid as a catalyst .
- Industrial production methods may involve modifications of this synthetic route or alternative approaches.
Chemical Reactions Analysis
Reduction: Reduction reactions could potentially yield derivatives with different functional groups.
Substitution: Substitution reactions at various positions (e.g., indole ring, pyrimidine ring) are plausible.
Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.
Major Products: Derivatives with altered substituents or functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial agent, anti-inflammatory compound, or antitumor drug.
Biology: Explore its effects on cellular pathways, receptors, and enzymatic processes.
Industry: Consider applications in agrochemicals or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of pyrimidine and indole moieties.
Similar Compounds: While direct analogs are scarce, explore related pyrimidine-based compounds with similar pharmacophores.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C25H27N7O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C25H27N7O2/c1-16-13-17(2)29-24(28-16)31-23(32-25(33)30-19-7-5-4-6-8-19)26-12-11-18-15-27-22-10-9-20(34-3)14-21(18)22/h4-10,13-15,27H,11-12H2,1-3H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
LHCUUGCQROMREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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